molecular formula C7H8N2O3 B1599097 Ethyl 5-formyl-1H-pyrazole-3-carboxylate CAS No. 93290-12-1

Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Cat. No. B1599097
CAS RN: 93290-12-1
M. Wt: 168.15 g/mol
InChI Key: DURUTRWXAPRQHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years. Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach have been used . For instance, “Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate” was synthesized via a two-step scheme .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques like single-crystal X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to calculate the optimal structure of the molecule .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl 5-formyl-1H-pyrazole-3-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of 5-(pyrazol-1-yl)-1,2,3-thiadiazoles, offering substrates for biological activity studies (Vysokova et al., 2017). Similarly, this compound is used in the selective synthesis of pyrazolo[3,4-b]pyridin-3-ones, which shows its versatility in generating diverse heterocyclic structures (Lebedˈ et al., 2012).

Photochromic Properties

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a related derivative, demonstrates thermally reversible photochromism, indicating potential applications in materials science. This property is based on a photochemical intramolecular hydrogen abstraction mechanism (Yokoyama et al., 2004).

Catalysis and Organic Synthesis

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Pd-catalyzed cross-coupling reactions. These reactions lead to the formation of various condensed pyrazoles, demonstrating the compound's role in facilitating complex organic syntheses (Arbačiauskienė et al., 2011).

Exploration of New Heterocyclic Systems

Ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates are used to synthesize new heterocyclic systems like thiopirano[3,4-c]pyrazol-7-one derivatives. This application highlights the role of ethyl 5-formyl-1H-pyrazole-3-carboxylate in discovering new chemical entities (Chaban et al., 2020).

Structural Analysis and Bioactivity

The synthesis and structural analysis of various pyrazole derivatives, including ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, provide insights into the physical and chemical properties of these compounds. Such studies are crucial for understanding their potential bioactive properties (Zhao & Wang, 2023).

Microwave-Assisted Synthesis

The compound also plays a role in the microwave-assisted synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, highlighting its utility in modern, efficient synthetic methods (Gu & Li, 2013).

Crystal Structure and DFT Studies

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate's synthesis, characterization, and single-crystal X-ray diffraction, along with DFT studies, shed light on the molecular geometry and electronic structures of these compounds, which is vital for understanding their reactivity and potential applications (Viveka et al., 2016).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For example, “Ethyl pyrazole-4-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives have been the focus of many research studies due to their wide range of applications. They are frequently used as scaffolds in the synthesis of bioactive chemicals . Therefore, “Ethyl 5-formyl-1H-pyrazole-3-carboxylate” and similar compounds could be considered as precursor structures for further design of pesticides .

properties

IUPAC Name

ethyl 5-formyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURUTRWXAPRQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393480
Record name Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formyl-1H-pyrazole-3-carboxylate

CAS RN

93290-12-1
Record name Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-formylpyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Hanikel, D Kurandina, S Chheda, Z Zheng… - ACS Central …, 2023 - ACS Publications
… , the linker H 2 PZVDC featuring a vinyl group extension of H 2 PZDC was synthesized via a two-step procedure employing a Wittig reaction on ethyl 5-formyl-1H-pyrazole-3-carboxylate …
Number of citations: 14 pubs.acs.org

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